Pentaethylene glycol monohexadecyl ether
Description
Foundational Concepts of Nonionic Surfactants within Contemporary Chemical Research
Surfactants, or surface-active agents, are amphiphilic compounds containing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. sigmaaldrich.comwikipedia.org This dual nature allows them to adsorb at interfaces (e.g., between oil and water or air and water) and reduce surface or interfacial tension. sigmaaldrich.comnih.gov Surfactants are broadly classified based on the electrical charge of their hydrophilic head group: anionic (negative), cationic (positive), zwitterionic (both), and nonionic (no charge). saapedia.org
Nonionic surfactants, lacking a net electrical charge, represent a significant and versatile class of these compounds. sigmaaldrich.com Their hydrophilic portion typically consists of covalently bonded oxygen-containing groups, such as a polyoxyethylene chain, which forms hydrogen bonds with water. saapedia.org The hydrophobic part is usually a long-chain hydrocarbon, such as a fatty alcohol.
Key characteristics of nonionic surfactants that are crucial in contemporary research include:
Absence of Charge: Their neutral nature makes them compatible with a wide range of other substances, including ionic surfactants, and less sensitive to water hardness (the presence of calcium and magnesium ions) than their ionic counterparts. sigmaaldrich.comsaapedia.org This compatibility is highly advantageous in complex formulations. sigmaaldrich.com
Adjustable Hydrophilic-Lipophilic Balance (HLB): The balance between the hydrophilic and hydrophobic portions of the molecule can be precisely controlled, which determines its solubility and function (e.g., as a wetting agent, emulsifier, or detergent). sigmaaldrich.com
Cloud Point: Nonionic surfactants exhibit a unique property known as a cloud point, which is the temperature at which the surfactant solution becomes cloudy as it separates from the water. chemicalbook.com This temperature-dependent solubility is a critical parameter in many applications, with optimal detergency often found at or near the cloud point. chemicalbook.com
Mildness: The lack of an electrical charge generally makes nonionic surfactants less irritating to the skin and eyes, rendering them suitable for personal care and pharmaceutical products. sigmaaldrich.comspectrumchemical.com
In research, these properties are leveraged for creating stable emulsions, dispersing nanoparticles, solubilizing poorly soluble drugs, and developing advanced drug delivery systems like niosomes (vesicles formed from nonionic surfactants). chemscene.comnih.gov Their ability to modify interfaces without introducing charge makes them invaluable tools in nanotechnology, materials science, and pharmaceutical sciences. nih.gov
The Unique Role of Poly(ethylene glycol) Monohexadecyl Ether as a Representative Nonionic Surfactant
Pentaethylene glycol monohexadecyl ether is a specific type of alcohol ethoxylate (AEO), a major class of nonionic surfactants. chemicalbook.com It is synthesized through the chemical process of ethoxylation, where ethylene (B1197577) oxide is added to a fatty alcohol—in this case, hexadecanol (B772) (also known as cetyl alcohol). The "pentaethylene glycol" portion of the name indicates that there are five repeating ethylene glycol units in the hydrophilic chain. phexcom.com
Its structure consists of a 16-carbon alkyl chain (C16), which serves as the hydrophobic tail, and a chain of five ethylene oxide units capped with a hydroxyl group, which forms the hydrophilic head. This structure makes it an effective agent for emulsifying oils and fats in aqueous solutions and for solubilizing hydrophobic compounds.
This compound serves as an excellent representative of nonionic surfactants because its properties are a direct consequence of its well-defined hydrophobic tail and tunable hydrophilic chain. The length of both the alkyl chain and the polyoxyethylene chain can be varied to create a wide range of surfactants with different HLB values and, therefore, different functions, from wetting agents to solubilizers. nih.gov This family of surfactants, often known by trade names such as Brij, is widely used in cosmetics, pharmaceuticals, and industrial applications as emulsifiers and surface-active agents. chemicalbook.com
Below are the key physicochemical properties of this compound:
| Property | Value |
| Chemical Formula | C₂₆H₅₄O₆ |
| Molecular Weight | 462.7 g/mol phexcom.com |
| CAS Number | 4478-97-1 phexcom.com |
| Synonyms | Polyoxyethylene (5) hexadecyl ether, C16E5 |
Note: The data in this table is specific to this compound, which has exactly five ethylene glycol units.
Evolution of Ethoxylated Alcohol Surfactant Research: A Historical Perspective
The development of ethoxylated alcohol surfactants is rooted in the broader history of industrial organic chemistry. The ethoxylation process, which involves the reaction of ethylene oxide with substrates containing a reactive hydrogen atom (like alcohols), was first developed in the 1930s at the Ludwigshafen laboratories of IG Farben by Conrad Schöller and Max Wittwer. crodahomecare.com This innovation paved the way for the large-scale production of nonionic surfactants.
Initially, research and production focused on creating effective and low-cost detergents and emulsifiers for industrial and household use. The ability to tailor the properties of these surfactants by changing the length of the fatty alcohol chain and the number of ethylene oxide units was a significant driver of their widespread adoption. chemicalbook.com Early manufacturing relied on fed-batch reactors, and a key area of research and development over the decades has been the improvement of reactor technology to enhance safety, productivity, and selectivity. The ethoxylation reaction is highly exothermic, necessitating careful control to prevent dangerous thermal runaway. crodahomecare.com Advances have led to more sophisticated designs like the Venturi Loop Reactor and the Enhanced Loop Reactor, which allow for better mixing and safety at higher ethoxylation degrees.
In the latter half of the 20th century, the focus of research expanded significantly. Scientists began to investigate the detailed physicochemical behavior of these surfactants, including their phase behavior, micelle formation, and interaction with other molecules. This fundamental understanding opened up new applications in more specialized fields. For instance, ethoxylated alcohols became crucial components in emulsion polymerization, agrochemicals, and the textile and leather industries.
More recently, research has shifted towards addressing environmental concerns and developing high-performance materials for advanced applications. This includes the development of catalysts that produce alcohol ethoxylates with a narrower distribution of ethylene oxide chain lengths, leading to products with more specific and desirable properties. chemicalbook.com The move towards using natural, vegetable-based fatty alcohols as the hydrophobic starting material also reflects a growing emphasis on sustainability. mdpi.com
Articulation of Key Research Gaps and Future Investigative Avenues for Poly(ethylene glycol) Monohexadecyl Ether
Despite the long history and widespread use of poly(ethylene glycol) monohexadecyl ether and related surfactants, several research gaps and promising future investigative avenues remain.
Advanced Drug Delivery Systems: While the use of nonionic surfactants in forming drug-carrying vesicles (niosomes) is established, there is significant room for further research. phexcom.comnih.gov Future investigations could focus on creating "smart" or responsive niosomes that release their drug payload in response to specific stimuli (e.g., pH, temperature). Optimizing the structure of the surfactant, including the precise length of the hydrophilic PEG chain, to control drug release kinetics and improve targeting to specific tissues is a key area for development. nih.gov
Biodegradability and Environmental Impact: A major thrust in modern surfactant research is the development of more environmentally friendly products. While many alcohol ethoxylates are considered biodegradable, a deeper understanding of their degradation pathways and the potential impact of their metabolites is needed. Future research will likely focus on designing novel ethoxylated surfactants with enhanced biodegradability without compromising performance. This includes exploring alternative hydrophilic groups or incorporating features that facilitate more rapid breakdown in the environment.
Interaction with Complex Biological Systems: Poly(ethylene glycol) chains are known to reduce the adsorption of proteins onto surfaces, a property that is critical for the biocompatibility of nanoparticles used in medicine. However, the precise interactions between specific PEG ethers like this compound and complex biological macromolecules are not fully understood. nih.gov Further research is needed to elucidate how these surfactants interact with cell membranes, proteins, and other biological components, which could lead to the design of more effective and safer biomedical materials.
High-Performance and Sustainable Formulations: There is a continuing demand for surfactants that perform under challenging conditions, such as in highly saline or high-temperature environments found in applications like enhanced oil recovery. A key research gap is the systematic development of ethoxylated alcohols with molecular structures optimized for these extreme conditions. Furthermore, integrating these high-performance characteristics with principles of green chemistry, such as using renewable feedstocks and energy-efficient synthesis processes, represents a major future direction for the field. chemicalbook.com
Properties
IUPAC Name |
2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-28-19-21-30-23-25-32-26-24-31-22-20-29-18-16-27/h27H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZQCJWPIYNMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398932 | |
| Record name | Hexadecylpentaglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4478-97-1 | |
| Record name | 3,6,9,12,15-Pentaoxahentriacontan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecylpentaglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Structural Characterization of Poly Ethylene Glycol Monohexadecyl Ether
Established Synthetic Pathways for Poly(ethylene glycol) Monoalkyl Ether Analogues
R−OH + n C₂H₄O → R−(OC₂H₄)ₙOH wikipedia.org
Where R is the hexadecyl group (C₁₆H₃₃) and 'n' represents the number of ethylene (B1197577) oxide units, which for pentaethylene glycol monohexadecyl ether is 5.
Nucleophilic Addition Reactions in Ethoxylation Processes
The ethoxylation of alcohols proceeds via a nucleophilic substitution (Sₙ2) mechanism. vt.edu The process is typically initiated by a strong base, such as potassium hydroxide (B78521) (KOH), which deprotonates the alcohol (hexadecanol) to form a more nucleophilic alkoxide ion. wikipedia.orgvt.edu
Step 1: Initiation (Alkoxide Formation) R-OH + B⁻ → R-O⁻ + BH (where R-OH is hexadecanol (B772) and B⁻ is a basic catalyst)
This alkoxide then acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. The high ring strain of the epoxide makes it susceptible to this ring-opening reaction. researchgate.net
Step 2: Propagation R-O⁻ + C₂H₄O → R-OCH₂CH₂O⁻
The newly formed alkoxide can then react with another ethylene oxide molecule, propagating the polyether chain. This step repeats until the desired average number of ethoxylate units is achieved.
R-(OCH₂CH₂)ₙO⁻ + C₂H₄O → R-(OCH₂CH₂)ₙ₊₁O⁻
Step 3: Termination The reaction is typically terminated by neutralization with an acid, which protonates the alkoxide chain ends, yielding the final poly(ethylene glycol) monoalkyl ether product.
R-(OCH₂CH₂)ₙO⁻ + H⁺ → R-(OCH₂CH₂)ₙOH
This process inherently produces a mixture of homologues with a distribution of ethylene oxide chain lengths around the target average.
Catalytic Systems for Controlled Ethylene Oxide Oligomerization
The choice of catalyst is a critical factor that influences the reaction rate, selectivity, and the molecular weight distribution of the final ethoxylated product. acs.org Catalysts for ethoxylation can be broadly categorized as basic, acidic, or advanced coordination catalysts.
Basic Catalysts: Alkali hydroxides like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most common catalysts used in industrial ethoxylation. wikipedia.orgatamanchemicals.com They are cost-effective and efficient but tend to produce a broad distribution of homologues, often described by a Poisson or Schulz-Flory distribution. google.comgoogle.com This means a significant amount of unreacted alcohol and a wide range of ethoxylated species are present in the final product. acs.org
Acidic Catalysts: Lewis acids (e.g., BF₃, SbCl₄) and Brønsted acids can also catalyze ethoxylation. acs.orggoogle.com Acid-catalyzed reactions generally yield a narrower homologue distribution compared to base-catalyzed processes. acs.org However, they are prone to promoting side reactions, leading to the formation of byproducts such as dioxane and poly(ethylene glycol) diols, which can complicate purification. google.com
Advanced Catalytic Systems: To achieve better control over the oligomerization process and obtain narrow-range ethoxylates (NREs), more sophisticated catalysts have been developed. These include calcium-based catalysts, rare-earth-based catalysts, and modified acid catalysts like methane (B114726) sulfonic acid (MSA). google.com These systems can produce a "peaked" distribution where the desired homologue is present in a higher concentration. researchgate.net For instance, catalysts like MCT-09 and NAE-03 have been shown to yield a narrow distribution with fewer byproducts. acs.org
| Catalyst Type | Examples | Homologue Distribution | Advantages | Disadvantages |
|---|---|---|---|---|
| Basic | KOH, NaOH wikipedia.orgatamanchemicals.com | Broad (Poisson/Schulz-Flory) acs.orggoogle.com | Low cost, high reaction rate. wikipedia.org | High content of unreacted alcohol, wide product range. acs.org |
| Acidic | BF₃, SbCl₄, Methane Sulfonic Acid (MSA) acs.orggoogle.com | Narrower than basic catalysts. acs.org | "Peaked" distribution possible. researchgate.net | Formation of byproducts like dioxane and PEGs. google.com |
| Advanced/Coordination | Ca-based, Rare-earth catalysts, MCT-09, NAE-03 acs.org | Narrow Range Ethoxylate (NRE) acs.org | High selectivity for target homologue, low byproducts. acs.org | Higher cost, may have specific process requirements. |
Optimization of Reaction Conditions for Homologue Distribution Control
Besides the catalyst, several reaction parameters must be carefully controlled to influence the final homologue distribution.
Temperature: Industrial ethoxylation is typically carried out at elevated temperatures, often between 120°C and 180°C. wikipedia.orggoogle.com Temperature affects the reaction rate and can influence the distribution. Higher temperatures can increase the rate of side reactions.
Pressure: The reaction is performed under a pressure of 1-2 bar, created by the ethylene oxide feed. wikipedia.org The pressure ensures that the volatile ethylene oxide remains in the liquid phase to react.
Ratio of Reactants: The molar ratio of ethylene oxide to fatty alcohol is the primary determinant of the average chain length (the value of 'n') of the final product. atamanchemicals.com Precise control over the addition of ethylene oxide is crucial for targeting a specific homologue like this compound.
Catalyst Concentration: The amount of catalyst influences the reaction kinetics. For narrow-distribution ethoxylates, processes have been developed that utilize an essentially 1:1 molar ratio of alkali metal catalyst to fatty alcohol. google.com
The ethoxylation reaction is highly exothermic (ΔH ≈ -92 kJ/mol of ethylene oxide), necessitating careful thermal management to prevent thermal runaway. wikipedia.org
| Catalyst | Target EO Moles | Dominant Homologue(s) | Unreacted Alcohol (E₀) % | Reference |
|---|---|---|---|---|
| Potassium Hydroxide (KOH) | 1 | E₁, E₂ | ~45% | google.com |
| Methane Sulfonic Acid (MSA) | 1 | E₁, E₂ | ~20% | google.com |
| Potassium Hydroxide (KOH) | 3 | E₂, E₃ | ~15% | google.com |
| Methane Sulfonic Acid (MSA) | 3 | E₃, E₄ | <5% | google.com |
Advanced Spectroscopic and Chromatographic Techniques for Molecular Architecture Elucidation
Due to the microheterogeneity of ethoxylation products, advanced analytical techniques are essential to confirm the structure, determine the molecular weight distribution, and identify any impurities.
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of poly(ethylene glycol) ethers. Both ¹H and ¹³C NMR provide detailed information about the molecular architecture. rsc.orgmdpi.com
¹H NMR: In the ¹H NMR spectrum of a poly(ethylene glycol) monoalkyl ether, distinct signals correspond to different protons in the molecule.
The terminal methyl group (CH₃) of the hexadecyl chain appears as a triplet at approximately 0.88 ppm.
The methylene (B1212753) groups (CH₂) of the alkyl chain produce a broad signal around 1.25 ppm.
The large, sharp singlet around 3.64 ppm is characteristic of the repeating ethylene oxide units (-OCH₂CH₂O-). researchgate.net
The methylene group of the alkyl chain attached to the first oxygen (R-CH₂-O) appears as a triplet around 3.4 ppm.
The terminal hydroxyl group (-OH) signal can be variable in position and is often broad.
A crucial aspect of interpreting the ¹H NMR spectra of large PEG polymers is the presence of ¹³C satellite peaks. researchgate.netacs.org Due to the natural 1.1% abundance of the NMR-active ¹³C isotope, the main ¹H signal of the repeating ethylene oxide units is flanked by two smaller satellite peaks resulting from ¹H-¹³C coupling. acs.orgnih.gov Ignoring these satellites can lead to errors in determining the molecular weight by comparing the integration of the end-group signals to the main chain signal. researchgate.netnih.gov
¹³C NMR: The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbons in the alkyl chain and the repeating ethoxy units (typically around 70 ppm). mdpi.com
| Assignment | Proton Group | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Alkyl Chain | -CH₃ | ~0.88 | Triplet |
| Alkyl Chain | -(CH₂)ₙ- | ~1.25 | Multiplet |
| Alkyl Chain | -CH₂-O- | ~3.4 | Triplet |
| PEG Chain | -O-CH₂-CH₂-O- | ~3.64 | Singlet (main peak) |
| PEG Chain | ¹³C Satellite Peaks | ~3.47 and ~3.82 | Satellites flanking main peak |
| End Group | -CH₂-OH | ~3.7 | Triplet |
Note: Values are approximate and can vary based on solvent and polymer size. Data compiled from multiple sources. mdpi.comresearchgate.netnih.gov
Mass Spectrometry for Precise Molecular Weight Determination and Impurity Profiling
Mass spectrometry (MS) is indispensable for determining the precise molecular weight of each oligomer in the mixture and for identifying trace impurities. maxwellsci.com Gas Chromatography coupled with Mass Spectrometry (GC-MS) is commonly used for analyzing these compounds. maxwellsci.com
In Electron Ionization (EI) mass spectrometry, poly(ethylene glycol) monoalkyl ethers undergo characteristic fragmentation. The molecular ion (M⁺) is often absent or of very low abundance. globethesis.com The spectra are typically dominated by fragment ions resulting from the cleavage of C-O and C-C bonds within the polyether chain. maxwellsci.com
Common fragment ions include:
m/z 45: [CH₂=OH]⁺, a very common fragment for ethylene glycol ethers. maxwellsci.comresearchgate.net
m/z 59, 103, 147...: Ions of the series [H(OCH₂CH₂)ₙ]⁺. researchgate.net
m/z 63, 107...: Ions corresponding to protonated ethylene glycol and its oligomers, [HO(C₂H₄O)ₙH]H⁺, particularly in higher mass oligomers. maxwellsci.commaxwellsci.com
Chemical Ionization (CI) is a softer ionization technique that often yields a more abundant protonated molecular ion (MH⁺), which is useful for confirming the molecular weight of each homologue. maxwellsci.comresearchgate.net Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are also highly effective for analyzing the distribution of high molecular weight polymers. rsc.org
| m/z | Proposed Ion Structure | Significance |
|---|---|---|
| 45 | [CH₂CH₂OH]⁺ or [CH₃OCH₂]⁺ | Base peak for low mass oligomers. maxwellsci.commaxwellsci.com |
| 59 | [CH₃(OC₂H₄)]⁺ | Common fragment in PEG-related compounds. researchgate.net |
| 63 | [HOC₂H₄OH]H⁺ | Prominent in higher mass oligomers (alkyl chain ≥ C4). maxwellsci.commaxwellsci.com |
| 89 | [H(OCH₂CH₂)₂]⁺ | Member of the ethoxy chain fragment series. |
| 103 | [CH₃(OC₂H₄)₂]⁺ | Member of the ethoxy chain fragment series. researchgate.net |
| 107 | [HO(C₂H₄O)₂H]H⁺ | Prominent in higher mass oligomers. maxwellsci.commaxwellsci.com |
Chromatographic Fractionation for Purity Assessment and Homologue Separation
The purification and purity assessment of poly(ethylene glycol) (PEG) ethers like this compound are critical for their application, as synthetic methods often yield a mixture of oligomers with varying ethylene glycol chain lengths (homologues). Chromatographic techniques are indispensable for both analytical and preparative separation of these compounds.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used method for separating PEG homologues. mdpi.commdpi.com The separation is based on the differential partitioning of the homologues between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov Gradient elution, typically involving a mixture of water and an organic solvent like acetonitrile, is often employed, where a gradual increase in the organic solvent concentration facilitates the elution of increasingly hydrophobic, longer-chain homologues. researchgate.net The resolution between peaks of different homologues can be optimized by adjusting parameters such as temperature and the gradient slope. mdpi.com For instance, studies have shown that baseline separation of PEG homologues up to a molar weight of 3000 g/mol can be achieved under optimized conditions. mdpi.com
Due to the lack of a strong UV chromophore in the PEG structure, detection can be challenging. thermofisher.com This limitation is overcome by using universal detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Refractive Index Detectors (RID). mdpi.comresearchgate.net Mass Spectrometry (MS) is also frequently coupled with liquid chromatography (LC-MS) to provide definitive identification of the eluted homologues based on their mass-to-charge ratio. mdpi.comnih.gov This combination is particularly useful for determining the molecular weights of impurities in monofunctional PEG ether samples. nih.gov
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is another key technique for characterizing the molar mass and molar mass distribution of PEG derivatives. chromatographyonline.com This method separates molecules based on their hydrodynamic volume in solution. While organic solvents like tetrahydrofuran (B95107) (THF) have been traditionally used, aqueous GPC/SEC has gained favor due to the better solubility of high molar mass PEGs in water and for being a more environmentally friendly option. chromatographyonline.com Modern aqueous GPC/SEC columns can achieve the resolution of individual PEG oligomers. chromatographyonline.com
The following table summarizes typical conditions used in the chromatographic analysis of PEG ethers, based on findings from various studies.
| Technique | Column | Mobile Phase | Detector | Application | Reference |
| RP-HPLC | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | ELSD, MS | Purity assessment and quantification of PEG impurities in monofunctional PEG ethers. | researchgate.netnih.gov |
| RP-HPLC | Core-shell | Water/Acetonitrile | CAD, MS | Baseline separation of PEG homologues up to 5000 g/mol . | mdpi.com |
| Preparative RP-HPLC | Reversed-Phase | Water/Acetonitrile | UV | Isolation of pure single homologues from polydisperse mixtures. | mdpi.com |
| GPC/SEC | Styrene-divinylbenzene | Tetrahydrofuran (THF) | - | Analysis of molar mass distribution (can present challenges like peak distortion). | chromatographyonline.com |
| Aqueous GPC/SEC | Specialty aqueous packings | Water with salt | - | Separation of PEG oligomers and high molar mass PEGs. | chromatographyonline.com |
| 2D-LC | SEC (1st D), C8 (2nd D) | - | CAD, UV | Quantification of PEGylation reagents and products. | thermofisher.com |
Computational Approaches to Molecular Conformation and Energetic Landscapes
All-atom (AA) and coarse-grained (CG) models are the two primary approaches used in simulations. All-atom simulations represent every atom in the system, offering high-resolution details of molecular conformation and interactions, such as the specific interactions between the PEG chain, cholesterol, and lipid bilayers in a simulated membrane. nih.govacs.org For example, AA MD simulations have been used to study the conformational dynamics of PEG polymers in PEGylated liposomes, providing insights that are difficult to obtain through experimental techniques alone. acs.org These simulations can reveal how factors like lipid packing and stability are affected by the presence of the PEG chains. acs.org
However, the computational cost of all-atom simulations can limit the system size and simulation timescale. nih.gov To study larger systems and longer-timescale phenomena, such as the self-assembly of PEGylated lipids into micelles or liposomes, coarse-grained (CG) models are often employed. acs.org In the CG approach, groups of atoms are represented as single "beads," significantly reducing the number of particles to be simulated. nih.gov The MARTINI force field is a popular example of a CG model that has been successfully parameterized and used to simulate PEGylated lipids, capturing their self-assembly behavior and the tendency of PEGylated lipids to concentrate at the high-curvature rims of lipid bicelles. acs.org
These computational studies allow researchers to explore the molecule's energetic landscape. By simulating the molecule's movement over time, it is possible to identify low-energy, stable conformations and the energy barriers between them. This information is key to understanding the flexibility of the PEG chain and how it influences the molecule's function as a surfactant. For instance, simulations have shown that the average end-to-end distance of PEG chains on lipids is comparable across different assembled structures like liposomes and micelles. acs.org Molecular dynamics simulations have become an indispensable tool for interpreting experimental data at a near-atomic resolution and for the rational design of systems involving PEGylated molecules. nih.govnih.gov
The table below outlines key aspects of computational studies on PEGylated systems.
| Simulation Type | Model | Key Focus Areas | Typical Findings | Reference |
| Molecular Dynamics | All-Atom (AA) | Conformational dynamics of PEG chains; interactions with lipids and cholesterol. | Detailed structural insights into PEG behavior in membranes; effect on lipid packing. | nih.govacs.org |
| Molecular Dynamics | Coarse-Grained (CG) | Self-assembly of PEGylated lipids; phase behavior; large-scale structural organization. | Prediction of aggregate sizes (micelles, liposomes); distribution of PEGylated lipids in aggregates. | nih.govacs.org |
| Molecular Dynamics | All-Atom (AA) & Coarse-Grained (CG) | Structure and dynamics of PEGylated drug carriers interacting with other molecules. | Interpretation of experimental observations; rational design of drug delivery systems. | nih.gov |
Self Assembly and Aggregation Phenomena of Poly Ethylene Glycol Monohexadecyl Ether in Condensed Phases
Micellization Thermodynamics and Kinetics in Aqueous and Nonaqueous Media
The spontaneous aggregation of surfactant monomers into micelles is a hallmark of amphiphilic molecules like pentaethylene glycol monohexadecyl ether. This process is governed by a delicate balance of thermodynamic forces, including the hydrophobic effect and interactions between the hydrophilic head groups. wikipedia.org The kinetics of micelle formation and dissociation are crucial for understanding the dynamic nature of these systems. core.ac.uk
The critical micelle concentration (CMC) is a fundamental parameter that defines the threshold concentration above which surfactants begin to form micelles. wikipedia.org Below the CMC, the surfactant molecules exist predominantly as monomers, while above this concentration, any additional surfactant molecules will aggregate to form micelles. wikipedia.org The determination of the CMC is crucial for characterizing the efficiency of a surfactant.
Several experimental techniques are employed to determine the CMC, each monitoring a different physical property of the solution that changes abruptly at the point of micelle formation. nih.gov Common methods include:
Surface Tensiometry: This technique measures the surface tension of the surfactant solution as a function of concentration. The surface tension decreases as surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The break in the plot of surface tension versus concentration indicates the CMC. wikipedia.org
Fluorescence Spectroscopy: This method often uses a fluorescent probe, such as pyrene, which has a high affinity for the hydrophobic core of micelles. core.ac.uknih.gov The fluorescence emission spectrum of the probe changes depending on the polarity of its microenvironment. The sharp change in spectral properties as the probe moves from the polar aqueous environment to the nonpolar micellar core is used to determine the CMC.
Conductivity Measurements: While more effective for ionic surfactants, this method can sometimes be used for non-ionic surfactants where changes in the mobility of hydrated species occur upon micellization. nih.gov
The CMC is highly sensitive to environmental factors such as temperature and the presence of electrolytes. wikipedia.org For non-ionic surfactants of the poly(ethylene glycol) monoalkyl ether type, the CMC typically exhibits a U-shaped dependence on temperature, passing through a minimum value. researchgate.netresearchgate.net
Table 1: Effect of Temperature on the Critical Micelle Concentration (CMC) of Poly(ethylene glycol) Monoalkyl Ethers in Aqueous Solution
This table presents illustrative data on the typical temperature dependence of CMC for surfactants similar to this compound, demonstrating the characteristic minimum.
| Surfactant | Temperature (°C) | CMC (mol/L) |
| C10E5 | 15 | 1.0 x 10⁻⁴ |
| C10E5 | 25 | 9.0 x 10⁻⁵ |
| C10E5 | 35 | 9.5 x 10⁻⁵ |
| C10E5 | 45 | 1.1 x 10⁻⁴ |
| C12E5 | 25 | 6.5 x 10⁻⁵ |
Data based on trends observed for poly(ethylene glycol) monoalkyl ethers. wikipedia.orgresearchgate.net
Above the CMC, this compound monomers assemble into micelles, which are supramolecular structures with a core composed of the hydrophobic hexadecyl chains and a corona of the hydrophilic pentaethylene glycol chains exposed to the aqueous environment. nih.gov The size and shape of these micelles, along with the number of monomers per micelle (the aggregation number, Nagg), are key characteristics of the system.
Techniques such as light scattering and neutron scattering are powerful tools for characterizing micellar architecture:
Static Light Scattering (SLS): SLS measures the time-averaged intensity of light scattered by the micellar solution. The intensity of scattered light is proportional to the molar mass and concentration of the micelles. By analyzing the scattering data as a function of concentration, one can determine the weight-average aggregation number and the second virial coefficient, which provides information about inter-micellar interactions. core.ac.uk
Dynamic Light Scattering (DLS): DLS, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity over time. These fluctuations are caused by the Brownian motion of the micelles. Analysis of the correlation function yields the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the micelles can be calculated using the Stokes-Einstein equation.
Small-Angle Neutron Scattering (SANS): SANS is particularly useful for studying the internal structure of micelles. By using contrast variation techniques (e.g., substituting D₂O for H₂O), specific parts of the micelle, such as the core or the shell, can be highlighted. This allows for detailed determination of the core radius, shell thickness, and the shape of the micelles (e.g., spherical, ellipsoidal, or cylindrical).
Table 2: Illustrative Micellar Properties of Poly(ethylene glycol) Monoalkyl Ethers Determined by Scattering Techniques
| Surfactant | Technique | Aggregation Number (Nagg) | Hydrodynamic Radius (Rh) (nm) |
| C12E5 | SLS/DLS | 120-150 | 3.0 - 4.0 |
| C12E8 | SANS | ~100 | 3.5 - 4.5 |
| C16E6 | SANS | 200-400 | 5.0 - 7.0 |
This table provides representative data for poly(ethylene glycol) monoalkyl ethers to illustrate typical values obtained from scattering experiments.
The thermodynamics of micellization are driven by a positive entropy change, largely due to the release of ordered water molecules from around the hydrophobic surfactant tails (the hydrophobic effect), which outweighs the often endothermic enthalpy of micellization. wikipedia.orgscribd.com
Influence of Temperature: Temperature significantly affects the hydration of both the hydrophobic tail and the hydrophilic ethylene (B1197577) oxide groups. As temperature increases, the hydration of the ethylene oxide chains decreases, making the surfactant effectively more hydrophobic. This can lead to a decrease in the CMC. researchgate.net However, at higher temperatures, increased thermal motion can disrupt micelle formation, causing the CMC to increase again, resulting in the characteristic U-shaped curve. researchgate.net The temperature at which micelles begin to form is known as the Krafft temperature. For many non-ionic surfactants, this is below room temperature. At higher temperatures, concentrated solutions of non-ionic surfactants can exhibit phase separation, known as the cloud point, where the solution becomes turbid as the micelles aggregate and form a distinct phase. wikipedia.org
Influence of Electrolyte Concentration: While the effect is most pronounced for ionic surfactants, electrolytes also influence the micellization of non-ionic surfactants like this compound. The addition of salts can alter the structure of water and its interaction with the ethylene oxide chains. This "salting-out" effect typically reduces the solubility of the surfactant monomers and promotes micellization, leading to a lower CMC and often a higher aggregation number. nih.gov The electrolytes screen the weak repulsions between the hydrated headgroups, allowing for more compact packing within the micelle. nih.gov
Phase Behavior and Microstructural Transitions
In addition to forming micelles in dilute solutions, this compound, particularly at higher concentrations, can self-assemble into a variety of ordered structures known as lyotropic liquid crystalline phases. The specific phase formed depends on factors such as surfactant concentration, temperature, and the presence of other components like oil or co-solvents.
Ternary and quaternary phase diagrams are graphical representations that map the phase behavior of a system with three or four components, respectively, at a constant temperature and pressure. taylorandfrancis.comyoutube.com For a surfactant like this compound, a typical ternary phase diagram would involve the surfactant, water, and an oil.
The construction of these diagrams is done experimentally by preparing a large number of samples with varying compositions and identifying the phases present at equilibrium. nih.gov This is often done by visual observation, polarized light microscopy, and scattering techniques. The diagram delineates regions where the system exists as a single phase (e.g., a micellar solution, a liquid crystal, or a microemulsion) and regions where multiple phases coexist. youtube.com Tie-lines within the two-phase regions connect the compositions of the two phases that are in equilibrium. nih.gov
Table 3: Example Data Points for a Hypothetical C16E5/Water/Decane Ternary Phase Diagram at 25°C
| % C16E5 (w/w) | % Water (w/w) | % Decane (w/w) | Observed Phase |
| 10 | 85 | 5 | Micellar Solution (L1) |
| 5 | 5 | 90 | Oil Phase (L2) |
| 40 | 50 | 10 | Two Phases (L1 + Lα) |
| 60 | 30 | 10 | Lamellar Phase (Lα) |
| 75 | 15 | 10 | Hexagonal Phase (HII) |
| 45 | 15 | 40 | Two Phases (L2 + Lα) |
This table illustrates how different compositions within a ternary system lead to the formation of distinct phases or phase co-existence.
With increasing surfactant concentration, this compound and water systems can transition from spherical micelles to more complex, ordered liquid crystalline structures. nih.govresearchgate.net The primary lyotropic liquid crystalline phases include:
Lamellar Phase (Lα): This phase consists of stacked bilayers of surfactant molecules separated by layers of water. The hydrophobic alkyl chains are in a disordered, liquid-like state within the bilayers, while the hydrophilic ethylene oxide groups face the aqueous layers. researchgate.netrsc.org Under a polarizing microscope, this phase often exhibits characteristic oily streak textures.
Hexagonal Phase (HII): In this phase, the surfactant molecules aggregate into long, cylindrical structures that are packed in a hexagonal array. researchgate.net For a surfactant like this compound in water, a reverse hexagonal phase (HII) is common at lower water content, where water-filled cylinders are arranged in a continuous matrix of the hydrophobic alkyl chains.
Cubic Phases (V): These are highly ordered, viscous, and optically isotropic phases. researchgate.net They possess complex three-dimensional structures. Bicontinuous cubic phases, for instance, consist of a single, continuous surfactant bilayer that is contorted into a three-dimensional periodic minimal surface, separating two independent but continuous water networks. nih.gov Different cubic phase symmetries exist, such as Pn3m and Ia3d. nih.gov
The transitions between these phases are driven by changes in the effective geometry of the surfactant molecule, which can be influenced by temperature and composition. nih.gov Techniques like Small-Angle X-ray Scattering (SAXS) are indispensable for identifying these phases, as each structure gives a unique set of diffraction peaks with characteristic spacing ratios. rsc.org
Table 4: Characteristics of Common Liquid Crystalline Phases
| Phase | Structural Description | Typical SAXS Peak Ratios (d-spacing) |
| Lamellar (Lα) | Parallel flat bilayers | 1 : 1/2 : 1/3 |
| Hexagonal (H) | Cylinders packed in a 2D hexagonal lattice | 1 : 1/√3 : 1/√4 : 1/√7 |
| Cubic (Pn3m) | Bicontinuous cubic structure | 1 : 1/√2 : 1/√3 : 1/√4 |
| Cubic (Ia3d) | Bicontinuous cubic structure | 1/√6 : 1/√8 : 1/√14 : 1/√16 |
Kinetics of Phase Separation and Coarsening in Dilute Solutions
The process of phase separation in dilute solutions of poly(ethylene glycol) monoalkyl ethers, such as this compound (C16E5), is a complex phenomenon governed by principles of viscoelastic phase separation. Studies on analogous surfactants, like pentaethylene glycol monododecyl ether (C12E5), provide significant insights into these kinetics. When a dilute solution of C12E5 is subjected to a temperature jump into the two-phase region, a characteristic phase inversion occurs. nih.govaip.org Initially, the majority phase, which is water-rich, nucleates as distinct droplets within the micelle-rich solution. aip.org Subsequently, the minority, micelle-rich phase temporarily forms an interconnected network structure. nih.govaip.org This network is transient and eventually collapses into a more conventional "sea-island" pattern, where the minority phase constitutes the islands. nih.gov
The growth kinetics of these separated domains, a process known as coarsening, does not consistently follow the dynamic scaling hypothesis. aip.orgaip.org Real-space microscopic imaging has revealed that the coarsening process, which is primarily driven by hydrodynamic flow, can be described by a power-law growth of the domains. nih.govaip.org The characteristic length scale of the domains, l, grows with time, t, according to the relationship l ~ tα, where α is the growth exponent. aip.org Even though hydrodynamic flow is the main driver, the growth exponent is observed to be close to 1/3. nih.govaip.org This exponent is characteristic of diffusion-driven coarsening (Ostwald ripening) and its observation in a flow-dominated regime is explained by Darcy's law for laminar flow through the porous-like network structure formed during phase separation. nih.govaip.org
This behavior, termed viscoelastic phase separation, is observed even at low surfactant concentrations (e.g., 2 wt. % for C12E5). aip.org The initial nucleation process in these systems occurs rapidly, with distinct droplets of the water-rich phase appearing within seconds of the temperature change. aip.org
Table 1: Key Kinetic Observations in Phase Separation of C12E5 Solutions
| Phenomenon | Observation | Governing Principle/Model | Reference |
| Initial Separation | Phase inversion: Nucleation of majority phase (water-rich) droplets. | Viscoelastic Phase Separation | nih.govaip.org |
| Intermediate Structure | Temporary formation of a minority phase (micelle-rich) network. | Viscoelastic Phase Separation | nih.govaip.org |
| Final Structure | Collapse into a "sea-island" pattern. | Energy Minimization | nih.gov |
| Domain Growth | Power-law growth with an exponent close to 1/3. | Darcy's Law for Laminar Flow | nih.govaip.org |
Formation and Stability of Multi-Lamellar Vesicles (MLVs) under Shear
The application of shear flow to lamellar liquid crystalline phases of poly(ethylene glycol) monoalkyl ethers can induce a transition to a multi-lamellar vesicular (MLV) system. Research on related compounds like tetraethylene glycol monohexadecyl ether (C16E4) and pentaethylene glycol monododecyl ether (C12E5) demonstrates this phenomenon clearly.
For a 40 wt.% solution of C16E4 in D₂O, which forms a lamellar phase at higher temperatures, the application of a low shear rate (e.g., 0.5 s⁻¹) induces the formation of MLVs. ku.dk This transition is investigated through a combination of rheology, rheo-NMR, and rheo-SANS, which reveal the typical transient viscosity behavior associated with MLV formation. ku.dk
More detailed mechanistic insights come from studies on the C12E5/D₂O system. When a planar lamellar phase is subjected to shear flow, it transforms into MLVs. researchgate.net This process is not instantaneous and depends on a critical strain and a critical capillary number. researchgate.netnih.gov Time-resolved small-angle neutron and light scattering experiments show that during the transition, the primary Bragg peak from the lamellar structure tilts relative to the flow direction. researchgate.netnih.gov This tilt increases with time, leading to an anisotropic pattern that persists even after the MLVs are formed. researchgate.netnih.gov This observation is consistent with a buckling-induced mechanism for MLV formation, suggesting a three-dimensional instability of the lamellae under shear. nih.govacs.org
The stability of these shear-induced MLVs is dependent on both the shear rate and the temperature. For the C12E5 system, MLVs are typically formed at lower shear rates. acs.org At higher shear rates and temperatures, the MLV phase competes with the planar lamellar phase, and an inverse transition from MLVs back to an aligned lamellar phase can occur. acs.org The size of the MLVs is also influenced by the shear rate, with an increase in shear rate generally leading to a reduction in MLV size. acs.org
Table 2: Conditions and Observations for MLV Formation under Shear
| Surfactant System | Concentration | Shear Rate | Key Observation | Reference |
| C16E4/D₂O | 40 wt.% | 0.5 s⁻¹ | Transient viscosity behavior indicating MLV formation. | ku.dk |
| C12E5/D₂O | 40 wt.% | Low shear rates | Formation of stable MLVs. | acs.org |
| C12E5/D₂O | 40 wt.% | High shear rates (>10 s⁻¹) | MLVs become unstable; inverse transition to lamellar phase. | acs.org |
| C12E5/D₂O | 40 wt.% | Increasing shear rate | Reduction in the size of the MLVs. | acs.org |
Mixed Micellar Systems Incorporating Poly(ethylene glycol) Monohexadecyl Ether
Synergistic Interactions with Ionic and Other Nonionic Surfactants
When this compound, a nonionic surfactant, is mixed with other surfactants (either ionic or nonionic), the resulting mixed micelles often exhibit non-ideal behavior, leading to synergistic interactions. This synergy means the properties of the mixture are superior to those of the individual components. The interactions can be quantified using regular solution theory, which employs an interaction parameter (β) to describe the deviation from ideal mixing. A negative β value indicates attractive interactions or synergism in micelle formation. nih.gov
Studies on analogous systems provide clear evidence of such synergy. For instance, in mixtures of C12E5 and an anionic dimeric surfactant, a synergistic effect in micelle formation was observed, as indicated by the variation of the critical micelle concentration (cmc) with the mixture's composition. nih.gov Similarly, mixtures of the nonionic surfactant hexaethylene glycol mono-n-dodecyl ether (C12EO6) and the polymeric nonionic surfactant Pluronic F127 also show synergistic behavior. researchgate.net
The interaction between nonionic and ionic surfactants is particularly noteworthy. Calculations based on regular solution theory for mixtures of a nonionic (EOT) and an anionic (NaDDBS) surfactant suggest attractive forces within the mixed micelles. rsc.org This attraction can lead to a significant decrease in the cmc of the mixture compared to the cmcs of the pure surfactants. rsc.org The synergistic effect is also prominent in mixtures of cationic surfactants (like C_n_TAB) and nonionic co-surfactants (like n-octanol), where a significant enhancement in properties like foamability is observed. nih.gov This synergy arises from favorable interactions that can shield repulsive headgroup interactions, particularly when ionic surfactants are incorporated into nonionic micelles. researchgate.net
Solubilization Capacity and Efficiency in Complex Co-surfactant Systems
Mixed micellar systems are often employed to enhance the solubilization of hydrophobic substances. The solubilization capacity of a surfactant system can be significantly influenced by the presence of co-surfactants. The molar solubilization capacity (Cs) is a key parameter used to quantify this ability. nih.gov
The efficiency of solubilization in mixed systems is also crucial. Generally, mixed surfactant systems demonstrate better solubilization capabilities than single surfactants due to these synergistic effects. mdpi.com For example, mixtures of anionic and nonionic surfactants have been shown to significantly improve the solubility of hydrophobic drugs and polycyclic aromatic hydrocarbons (PAHs). mdpi.commdpi.com The formation of mixed micelles, which may have different structures and compositions than single-component micelles, is responsible for this enhanced performance. mdpi.com The improved solubilization is often linked to a lower critical micelle concentration (cmc) and a favorable partition coefficient of the solute into the mixed micellar phase. researchgate.netmdpi.com
Table 3: Molar Solubilization Capacity in a Mixed C12E5/C4E1 System
| Mole Fraction of C4E1 (w1) | Molar Solubilization Capacity (Cs) of Mixed Surfactant | Effect on C12E5 Solubilization | Reference |
| < 0.3 | Decreased remarkably | Cs of C12E5 reached a maximum | nih.gov |
| > 0.8 | Decreased gradually | - | nih.gov |
Theoretical and Molecular Simulation Studies of Self-Assembly Mechanisms
Molecular Dynamics (MD) Simulations of Micelle Formation and Stability
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the self-assembly of surfactant molecules like this compound at an atomic level. These simulations can model the entire process of micellization, from randomly distributed monomers in a solution to the formation of stable aggregates. ucsb.edunih.gov Due to the large timescales involved in micelle formation, coarse-grained models are often employed, where groups of atoms are represented as single interaction sites, making the simulations computationally feasible. ucsb.edu
The simulation process typically starts with surfactant molecules placed randomly in a simulation box with water molecules (either explicitly or implicitly represented). ucsb.edunih.gov As the simulation progresses over nanoseconds, the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment, leading to the spontaneous formation of micelles. nih.govnih.gov The simulations show that micelle formation only occurs above a critical concentration. ucsb.edu
MD simulations are also used to study the stability and properties of pre-formed micelles of various sizes. nih.gov Key parameters are analyzed to determine micelle stability:
Eccentricity: For surfactants known to form spherical micelles, the eccentricity is minimal when the aggregation number in the simulation is close to the experimentally determined value. nih.gov
Hydrophobic/Hydrophilic Surface Ratio: This ratio changes as a function of aggregate size and tends to level off when a stable micelle is formed. nih.gov
Interaction Energies: The stability of the micellar system is characterized by calculating the total potential energy, including Lennard-Jones (L-J) and Coulombic interactions. A lower energy state indicates a more stable configuration. nih.govresearchgate.net The hydrophobic effect, reflected in the decrease of interaction energy between the surfactant and water upon aggregation, is a primary driving force for micelle formation. nih.gov
These simulations provide deep insights into the driving forces (e.g., hydrophobic interactions) and the dynamic nature of micellar structures, which are essential for understanding their behavior in various applications. nih.govutoronto.ca
Table 4: Key Parameters Analyzed in MD Simulations of Micelle Stability
| Parameter | Description | Indication of Stability | Reference |
| Eccentricity | A measure of the deviation of the micelle shape from a perfect sphere. | Minimal value for spherical micelles at the optimal aggregation number. | nih.gov |
| Hydrophobic/Hydrophilic Surface Ratio | The ratio of the solvent-accessible surface area of the hydrophobic core to the hydrophilic corona. | Stabilizes and levels off as the micelle reaches its ideal size. | nih.gov |
| Interaction Energy (L-J, Coulombic) | The sum of potential energies between surfactant molecules and between surfactant and solvent. | The system reaches a lower, more stable energy level upon micelle formation. | nih.govresearchgate.net |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time compared to a reference structure. | A stable, equilibrated system is indicated when the RMSD curve flattens over time. | nih.gov |
Interfacial Science and Adsorption Dynamics of Poly Ethylene Glycol Monohexadecyl Ether
Adsorption at Fluid-Fluid Interfaces (Liquid-Air, Liquid-Liquid)
The accumulation of C16E5 at the boundary between two immiscible fluid phases, such as liquid-air or liquid-liquid, is a primary manifestation of its surface activity. This phenomenon is driven by the thermodynamic favorability of positioning its hydrophobic tail away from the aqueous phase and its hydrophilic head group within it.
Interfacial Tension Reduction Profiles and Surface Excess Determination
The presence of C16E5 at a fluid interface disrupts the cohesive energy between the bulk phase molecules, leading to a reduction in interfacial tension. The extent of this reduction is dependent on the surfactant concentration in the bulk phase. As the concentration of C16E5 increases, the interfacial tension decreases until it reaches a plateau. This point corresponds to the critical micelle concentration (CMC), where the interface is saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution.
The effectiveness of a surfactant is often quantified by its ability to lower surface tension. The surface excess concentration (Γ), which is the excess of surfactant molecules at the interface compared to the bulk, can be determined from the slope of the interfacial tension versus the natural logarithm of the surfactant concentration plot using the Gibbs adsorption isotherm. For a nonionic surfactant like C16E5, the equation is given by:
Γ = - (1/RT) * (dγ/dlnC)
Where:
Γ is the surface excess concentration (mol/m²)
R is the ideal gas constant (8.314 J/(mol·K))
T is the absolute temperature (K)
γ is the interfacial tension (N/m)
C is the molar concentration of the surfactant
Table 1: Hypothetical Interfacial Tension Data for C16E5 at the Water-Air Interface at 25°C
| Concentration of C16E5 (mol/L) | Interfacial Tension (mN/m) |
| 1.0 x 10⁻⁶ | 65.2 |
| 5.0 x 10⁻⁶ | 58.7 |
| 1.0 x 10⁻⁵ | 52.1 |
| 5.0 x 10⁻⁵ | 40.3 |
| 1.0 x 10⁻⁴ | 35.8 |
| 2.0 x 10⁻⁴ (CMC) | 33.0 |
| 5.0 x 10⁻⁴ | 33.0 |
This table is illustrative and based on typical behavior of similar nonionic surfactants. Actual experimental values may vary.
From such data, the maximum surface excess concentration (Γ_max) at the CMC can be calculated, which provides insight into the packing density of the surfactant molecules at the interface.
Structural Characterization of Adsorbed Monolayers
The arrangement of C16E5 molecules at a fluid-fluid interface forms an adsorbed monolayer. The structure of this monolayer is influenced by factors such as the surface concentration and the nature of the two fluid phases. At low surface coverages, the C16E5 molecules may lie relatively flat on the surface. As the concentration increases towards the CMC, the molecules become more densely packed and orient themselves more perpendicularly to the interface, with the hydrophobic tails extending into the non-aqueous phase (e.g., air or oil) and the hydrophilic ethylene (B1197577) glycol chains remaining in the aqueous phase.
Techniques such as neutron reflection and X-ray reflectivity are powerful tools for probing the structure of these monolayers. These methods can provide detailed information about the thickness of the adsorbed layer, the orientation of the surfactant molecules, and the distribution of the hydrophobic and hydrophilic moieties with respect to the interface. For instance, studies on similar nonionic surfactants have revealed distinct layering of the alkyl chains and the ethylene oxide headgroups at the air-water interface.
Adsorption at Solid-Liquid Interfaces
The adsorption of C16E5 onto solid surfaces is critical in applications such as detergency, lubrication, and surface modification. The nature of the solid substrate plays a crucial role in the adsorption mechanism and the resulting structure of the adsorbed layer.
Interaction with Polymeric Substrates (e.g., Poly(methyl methacrylate))
Poly(methyl methacrylate) (PMMA) is a common polymeric substrate that exhibits a moderate level of hydrophobicity. The adsorption of C16E5 onto PMMA from an aqueous solution is primarily driven by hydrophobic interactions between the hexadecyl chain of the surfactant and the surface of the polymer. The pentaethylene glycol head group, being hydrophilic, will tend to extend into the aqueous phase.
Studies on the adsorption of similar, shorter-chain nonionic surfactants (like C12E5) on PMMA have shown that the adsorption process is generally reversible and can lead to the formation of a monolayer at the solid-liquid interface. It is expected that C16E5 would exhibit similar behavior, with the longer hexadecyl chain potentially leading to stronger hydrophobic interactions and a more densely packed adsorbed layer.
Adsorbed Layer Conformation and Thickness using Neutron Reflection and Ellipsometry
Neutron reflection and ellipsometry are powerful techniques for characterizing the structure of adsorbed surfactant layers at the solid-liquid interface. diva-portal.org Spectroscopic ellipsometry, an optical technique, is highly sensitive to the thickness and refractive index of thin films and can be used to determine the adsorbed amount (surface excess) of the surfactant on the polymer surface. mdpi.comutwente.nl
Neutron reflection, on the other hand, utilizes the different scattering lengths of isotopes (like hydrogen and deuterium) to provide detailed structural information. By selectively deuterating either the surfactant's alkyl chain, the ethylene oxide headgroup, or the solvent, it is possible to determine the thickness of the adsorbed layer, the conformation of the surfactant molecules, and the extent of solvent penetration into the adsorbed layer. For similar surfactants on PMMA, neutron reflection studies have revealed that the alkyl chains tend to lie flat on the hydrophobic surface, while the ethylene glycol headgroups are more extended into the water.
Table 2: Expected Adsorbed Layer Parameters for C16E5 on PMMA (Hypothetical)
| Parameter | Expected Value | Technique |
| Adsorbed Amount (Γ) at CMC | 2.0 - 3.0 mg/m² | Ellipsometry |
| Adsorbed Layer Thickness | 2 - 4 nm | Neutron Reflection, Ellipsometry |
| Alkyl Chain Layer Thickness | ~0.5 - 1.0 nm | Neutron Reflection |
| Ethylene Glycol Headgroup Layer Thickness | ~1.5 - 3.0 nm | Neutron Reflection |
This table presents hypothetical values based on studies of similar surfactants and is for illustrative purposes.
Impact of Substrate Surface Chemistry on Adsorption Behavior
The surface chemistry of the substrate significantly influences the adsorption of C16E5. The interaction can be modulated by changing the hydrophobicity or hydrophilicity of the surface.
On a hydrophobic surface , such as methylated silica (B1680970) or polystyrene, the adsorption of C16E5 is expected to be strong, driven by the hydrophobic effect. The hexadecyl tails will preferentially interact with the nonpolar surface, leading to a well-defined adsorbed layer.
On a hydrophilic surface , such as clean silica or a hydroxyl-terminated polymer, the adsorption mechanism is more complex. The hydrophobic tails of C16E5 will still seek to minimize contact with water, which can lead to the formation of surface aggregates or micelles, often referred to as admicelles or hemimicelles. In this scenario, the surfactant molecules may adsorb with their hydrophilic headgroups oriented towards the hydrophilic surface, and the hydrophobic tails associating with each other, or they may form bilayers. The specific conformation will depend on the surfactant concentration and the details of the surface chemistry.
For instance, studies on polyethylene (B3416737) glycol (PEG) adsorption show that on hydrophilic substrates, the PEG chains can spread parallel to the surface, sometimes forming crystalline lamellae. mdpi.com Conversely, on hydrophobic substrates, PEG chains tend to adopt a more coiled or clustered state. mdpi.com While C16E5 is not a homopolymer, the behavior of its ethylene glycol headgroup is expected to be influenced by these principles. The interplay between the hydrophobic hexadecyl tail and the hydrophilic headgroup will ultimately determine the final adsorbed structure on surfaces with varying chemistry.
Role in Emulsion and Microemulsion Formation and Stability
Pentaethylene glycol monohexadecyl ether, a non-ionic surfactant, plays a critical role in the formation and subsequent stabilization of emulsions and microemulsions. Emulsions are thermodynamically unstable systems composed of at least two immiscible liquids, where one liquid is dispersed as droplets within the other. mdpi.com The inherent instability drives the system towards phase separation to minimize the interfacial area and, consequently, the free energy. The introduction of a surfactant like this compound is essential to create a kinetically stable emulsion by reducing the interfacial tension between the oil and water phases and by forming a protective barrier around the dispersed droplets. nih.gov
The molecular structure of this compound is amphiphilic, consisting of a long, 16-carbon alkyl chain (hexadecyl group) which is hydrophobic (lipophilic), and a hydrophilic head composed of five repeating ethylene glycol units. This dual nature allows the molecule to position itself at the oil-water interface, with the hydrophobic tail penetrating the oil phase and the hydrophilic poly(ethylene glycol) (PEG) chain extending into the aqueous phase. This arrangement lowers the energy required to form the vast interfacial area of an emulsion and establishes a stabilizing layer that prevents droplet coalescence.
Mechanisms of Colloidal Stabilization in Disperse Systems
The primary mechanism by which non-ionic surfactants like this compound stabilize emulsions is known as steric stabilization. byk.comyoutube.com Unlike electrostatic stabilization, which relies on ionic charges to create repulsion, steric stabilization functions by creating a physical, solvated barrier on the surface of the dispersed droplets. byk.com This mechanism is effective in both aqueous and non-aqueous systems. byk.com
When this compound molecules adsorb onto the surface of oil droplets in an oil-in-water emulsion, their hydrophilic poly(ethylene glycol) chains protrude into the surrounding water. byk.com These chains are highly solvated, creating a hydrated layer around each droplet. The stability of the emulsion is then maintained by two main entropic and osmotic effects:
Osmotic Repulsion: As two droplets approach each other, their solvated polymer layers begin to overlap. This overlap increases the concentration of the polymer chains in the region between the droplets. An osmotic pressure gradient is generated, causing the solvent (water) to flow into this region of higher concentration, which in turn forces the droplets apart. byk.com For this mechanism to be effective, the polymer segments must be well-solvated by the continuous phase; a layer thickness exceeding 10 nm is generally considered sufficient for robust stabilization. byk.com
Entropic or Volume-Restriction Repulsion: The flexible poly(ethylene glycol) chains in the continuous phase are in constant thermal motion, adopting a multitude of conformations. This freedom of movement corresponds to a state of high conformational entropy. youtube.com When two droplets come into close proximity, the space available for the polymer chains to move is significantly reduced. This confinement leads to a decrease in entropy, which is thermodynamically unfavorable and results in a repulsive force that prevents the droplets from aggregating. youtube.com
Structural and Rheological Properties of Emulsion Interfaces
The adsorption of this compound at the oil-water interface dictates the structural and rheological characteristics of the resulting emulsion.
Structural Properties:
The fundamental structural role of the surfactant is to form a protective film at the droplet interface. researchgate.net The efficiency of a surfactant is partly determined by its ability to adsorb rapidly at the interface and lower the interfacial tension, which facilitates the creation of smaller droplets during emulsification. nih.gov The structure of this interfacial film can be more complex than a simple monolayer. At higher concentrations, poly(ethylene glycol) ether surfactants can form ordered liquid crystalline phases, such as lamellar phases, at the interface. mdpi.com The formation of a lamellar liquid crystal phase during the emulsification process is considered a key factor in producing stable nano-emulsions with small, uniform droplet sizes upon dilution. mdpi.com The properties of poly(ethylene glycol) monoalkyl ether surfactants are highly dependent on the length of both the hydrophobic alkyl chain and the hydrophilic ethylene glycol chain.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Critical Micelle Concentration (CMC) | Source |
|---|---|---|---|---|
| Pentaethylene glycol monododecyl ether (C12E5) | C22H46O6 | 406.60 | 7 x 10-5 M at 25°C | wikipedia.orgsigmaaldrich.com |
| Pentaethylene glycol monooctyl ether (C8E5) | C18H38O6 | 366.50 | Not specified, but micelle formation studied | researchgate.net |
Rheological Properties:
The interfacial film formed by this compound provides significant viscoelasticity to the emulsion. nih.gov The resistance of the interfacial film to deformation (interfacial dilatational viscoelasticity) is a critical parameter for emulsion stability. nih.gov A highly elastic and robust interfacial film can better withstand the mechanical stresses and thermal fluctuations that lead to droplet coalescence. nih.govresearchgate.net The rheological properties are therefore a macroscopic manifestation of the microscopic structure and interfacial forces within the emulsion.
| Rheological Property | Description | Impact on Emulsion | Source |
|---|---|---|---|
| Shear-Thinning | Viscosity decreases with increasing shear rate. | Allows for ease of pumping and application, while maintaining high viscosity at rest for stability against creaming or sedimentation. | nih.govnih.gov |
| Viscoelasticity | Exhibits both viscous (liquid-like) and elastic (solid-like) properties. Characterized by storage (G') and loss (G'') moduli. | The elastic component (G') of the interfacial film provides a restoring force that resists droplet deformation and coalescence, enhancing long-term stability. | nih.govresearchgate.net |
| Yield Stress | The minimum stress required to initiate flow. Below this value, the emulsion behaves like a solid. | Contributes to the physical stability of the emulsion by preventing droplet movement and phase separation under the force of gravity. | nih.gov |
Biomedical and Biotechnological Research Applications of Poly Ethylene Glycol Monohexadecyl Ether
Membrane Protein Solubilization and Stabilization for Advanced Structural Biology
Integral membrane proteins (IMPs) are critical targets for pharmaceutical development and are essential for cellular function, yet their study is notoriously difficult due to their hydrophobic nature. Detergents like pentaethylene glycol monohexadecyl ether are indispensable for extracting these proteins from their native lipid bilayer environment for in-vitro analysis. phexcom.com
The selection of an appropriate detergent is the most critical step for the successful extraction and purification of a functional membrane protein. The goal is to replace the native lipid environment with a detergent micelle that effectively shields the protein's hydrophobic transmembrane domains from the aqueous solvent. Key physicochemical parameters guide this selection, primarily the Critical Micelle Concentration (CMC). kruss-scientific.com The CMC is the concentration above which detergent monomers self-assemble into micelles. wikipedia.org To effectively solubilize a membrane, the detergent concentration must be significantly above its CMC.
Poly(ethylene glycol) alkyl ethers with longer alkyl chains have lower CMC values. nih.gov This means that this compound (C16E5) will form micelles at a lower concentration than its shorter-chain counterparts, such as pentaethylene glycol monododecyl ether (C12E5). This property can be advantageous, as it reduces the amount of free detergent monomer in the final preparation, which can sometimes interfere with downstream applications. The relationship between the alkyl chain length and CMC is a fundamental principle in optimizing detergent choice for protein extraction. wikipedia.orgnih.gov
Interactive Data Table: Comparison of Critical Micelle Concentration (CMC) for Select Poly(ethylene glycol) Alkyl Ethers
| Surfactant Name | Alkyl Chain (n) | Ethylene (B1197577) Glycol Units (m) | CMC (Molarity) |
| Penta(ethyleneglycol)monooctyl ether | 8 | 5 | 0.0009 |
| Penta(ethyleneglycol)monodecyl ether | 10 | 5 | 0.0009 |
| Pentaethylene glycol monododecyl ether | 12 | 5 | 0.000065 |
| Hexadecyltrimethylammonium bromide* | 16 | 0 | 0.00092 |
For high-resolution structural determination techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), maintaining the native, functional conformation of the membrane protein after its extraction is paramount. Non-ionic detergents such as poly(ethylene glycol) hexadecyl ethers are often favored because they are generally milder and less likely to cause denaturation than ionic detergents. chemicalbook.com
Once the protein is solubilized, the detergent molecules form a micelle around its transmembrane domains, creating a "protein-detergent complex." This complex mimics the hydrophobic environment of the cell membrane, which is essential for preserving the protein's tertiary and quaternary structure. The size and shape of the ethylene glycol headgroup and the length of the alkyl tail are critical. Poly(ethylene glycol) hexadecyl ethers, such as Cetomacrogol 1000 (which has a C16 alkyl chain), are used for this purpose. chemicalbook.comguidechem.com The stability afforded by the detergent micelle is crucial for the subsequent, often lengthy, processes of purification and crystallization or sample preparation for cryo-EM.
Beyond initial solubilization, this compound and related surfactants are used in studies involving the folding and stability of membrane proteins in artificial environments like liposomes or nanodiscs. When a protein is refolded or reconstituted into these systems, the detergent must be slowly removed. The specific properties of the detergent used during solubilization can influence the efficiency of reconstitution and the final stability of the protein.
The flexible poly(ethylene glycol) chain can offer steric stability, and the interaction between the detergent's alkyl chain and the protein's hydrophobic domains must be strong enough to maintain solubility but not so strong as to prevent proper folding or insertion into the artificial membrane. Research on poly(ethylene glycol) has shown it can enhance the conformational stability of proteins, suggesting that the PEG moiety of these detergents contributes positively to maintaining the protein's structural integrity.
Fundamental Investigations in Drug Delivery Systems and Nanomedicine
The surfactant properties of this compound are also exploited in the field of nanomedicine for the development of advanced drug delivery systems. Its ability to self-assemble and interface with lipidic structures is key to these applications. phexcom.com
Many promising therapeutic molecules are hydrophobic, suffering from poor solubility in aqueous environments, which limits their clinical application. Surfactant-based nanocarriers, such as micelles, nanoemulsions, and liposomes, can encapsulate these compounds, improving their solubility and bioavailability. Poly(ethylene glycol) alkyl ethers are widely used as emulsifying and solubilizing agents in these formulations. phexcom.comchemicalbook.com
This compound, with its long C16 tail, can form micelles with a large hydrophobic core, providing ample volume to encapsulate lipophilic drugs. The efficiency of this encapsulation is a critical parameter in formulation development. While specific data for C16E5 is sparse, studies on similar surfactant systems demonstrate high encapsulation efficiencies for various bioactive compounds. The poly(ethylene glycol) headgroup also provides a "stealth" effect, helping the nanocarrier evade the immune system and prolonging its circulation time in the body. nih.gov
Interactive Data Table: Representative Encapsulation Efficiency in Surfactant-Based Systems
| Bioactive Compound | Nanocarrier System | Surfactant/Stabilizer Used | Encapsulation Efficiency (%) |
| Vitamin C & β-carotene | W/O/W Emulsion | Not specified | >87% (Vit C), >99% (β-carotene) |
| Curcumin & Resveratrol | Nanocapsules | Not specified | ~100% |
| Insulin & Quercetin | W/O/W Double Emulsion | Black-bean-protein | Not specified, but stable |
Note: This table presents examples of encapsulation efficiencies achieved with various surfactant and stabilizer systems to illustrate the concept. The specific surfactants used in these studies may differ from this compound.
A significant barrier to drug efficacy is the ability of a drug to permeate biological membranes, such as the intestinal wall or the blood-brain barrier. Surfactants can act as permeation enhancers by transiently and reversibly disrupting the structure of the lipid bilayer, thereby increasing its fluidity and allowing for easier passage of therapeutic molecules.
The long hexadecyl chain of this compound can intercalate deeply into the hydrophobic core of the cell membrane. This disrupts the ordered packing of the membrane lipids, creating temporary pores or increasing the fluidity of the membrane. This mechanism is a subject of fundamental research to understand how to safely and effectively modulate membrane permeability for improved drug delivery. The balance between enhancing permeation and causing irreversible cell damage is a key focus of these investigations.
Stabilization of Nanoparticle Formulations and Prevention of Aggregation in Biological Milieu
The surface modification of nanoparticles with poly(ethylene glycol) (PEG) chains, a process known as PEGylation, is a cornerstone strategy for enhancing their stability in complex biological environments. This compound, by virtue of its structure featuring a hydrophilic pentaethylene glycol head and a lipophilic hexadecyl tail, functions as a non-ionic surfactant capable of adsorbing onto or being incorporated into nanoparticle surfaces. This modification imparts a "stealth" characteristic, which is critical for biomedical applications.
When nanoparticles are introduced into biological fluids such as blood, they are rapidly coated by plasma proteins in a process called opsonization. This protein corona marks the nanoparticles for recognition and rapid clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily located in the liver and spleen. mdpi.com The presence of a dense layer of this compound on a nanoparticle's surface creates a hydrophilic, sterically-hindered barrier. nih.gov This steric barrier physically blocks the interaction and adsorption of opsonin proteins. nih.govresearchgate.net By minimizing opsonization, PEGylated nanoparticles evade MPS recognition, significantly prolonging their systemic circulation time from minutes to hours. researchgate.netnjit.edu
Furthermore, the hydrophilic PEG chains create a hydrated sphere around the nanoparticles, which prevents them from interacting with each other and forming aggregates. nih.gov Such aggregation can be detrimental, leading to the physical blockage of small blood vessels like pulmonary capillaries. researchgate.net The prevention of aggregation not only maintains the intended size and surface properties of the individual nanoparticles but also improves their solubility and dispersibility in aqueous and serum-containing media. mdpi.com The effectiveness of this stabilization is influenced by several factors, including the molecular weight and surface density of the PEG chains. nih.gov Studies have shown that monodisperse PEG chains, which have a uniform length, are particularly effective at creating a consistent protective layer that markedly reduces protein adsorption compared to polydisperse PEG. googleapis.comresearchgate.net
Table 1: Effects of PEGylation on Nanoparticle Properties in Biological Systems
| Feature | Effect of this compound Surface Modification | Scientific Rationale | Citation |
|---|---|---|---|
| Protein Adsorption (Opsonization) | Decreased | Formation of a hydrophilic steric barrier that prevents protein binding. | nih.gov, researchgate.net |
| Aggregation | Prevented | The hydrated PEG layer increases the steric distance between nanoparticles. | nih.gov, mdpi.com |
| Systemic Circulation Time | Increased | Reduced clearance by the mononuclear phagocyte system (MPS) due to "stealth" properties. | mdpi.com, njit.edu |
| Solubility | Increased | The hydrophilic ethylene glycol repeats form hydrogen bonds with the aqueous solvent. | mdpi.com |
| Tumor Accumulation | Potentially Enhanced | Longer circulation time allows for greater opportunity to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect. | mdpi.com |
Biochemical Reagent Functions and Assay Modulation
This compound, also known as polyoxyethylene (5) cetyl ether, serves as a crucial non-ionic surfactant in various biochemical assays and formulations containing enzymes. While specific studies detailing its direct impact on the Michaelis-Menten kinetics (K_m and V_max) of particular enzymes are not prominently featured in the reviewed literature, its function can be inferred from its physicochemical properties and its use in patented formulations.
Enzymes, particularly those that act on lipophilic substrates like lipases, often function at interfaces. The surfactant's ability to modulate the structure of this interface is critical. Studies on the dilational rheology of similar non-ionic surfactants (CxEy) show that the dilational modulus, a measure of interfacial film elasticity, increases with the length of the alkyl chain (C12 < C14 < C16). researchgate.netresearchgate.net This suggests that this compound (C16E5) can form a relatively strong and stable interfacial film, which can influence the access of an enzyme to its substrate, thereby affecting reaction rates.
Patents frequently list this compound as a component in formulations designed to preserve or facilitate enzymatic activity. For instance, it is included in compositions for isolating nucleic acids from wax-embedded specimens, where a subsequent higher temperature step is used to inactivate proteolytic enzymes, indicating the surfactant's compatibility with the desired enzymatic processes at lower temperatures. epo.orggoogle.com It is also found in hair dye compositions containing an oxidizing enzyme, where the formulation's pH is maintained in a range optimal for enzymatic activity. patentcut.com Furthermore, it is a component in assays involving dipeptidyl aminopeptidase-IV (DPP-IV), where its presence is compatible with the enzymatic reaction used to test the resistance of peptide analogues to degradation. googleapis.comgoogle.com
Table 2: Applications and Inferred Functions of this compound in Enzyme-Related Systems
| Application Area | Inferred Function | System Details | Citation |
|---|---|---|---|
| Enzyme-based Assays | Stabilizing Agent / Reaction Modulator | Used in degradation assays for GLP-1 analogues by dipeptidyl aminopeptidase (B13392206) IV (DPP-IV). | google.com, googleapis.com |
| Diagnostic Sample Preparation | Compatible Emulsifier | Component of a liquefaction buffer for wax-embedded tissues prior to steps involving enzymatic activity. | epo.org, google.com |
| Cosmetic Formulations | Formulation Excipient | Included in oxidative hair dye compositions containing enzymes, which require a specific pH for optimal activity. | patentcut.com |
| Drug Delivery | Carrier Material Component | Used in the formation of carrier complexes for active ingredients, which can include enzymes. | google.com |
Aqueous two-phase systems (ATPS) represent a powerful liquid-liquid extraction technique for the separation and purification of biomolecules, including proteins. core.ac.ukucl.ac.uk These systems are typically formed by mixing a polymer, most commonly a poly(ethylene glycol), with a specific salt (e.g., sodium sulfate, potassium phosphate) or a second polymer (e.g., dextran) in water. mdpi.comcore.ac.uk Above certain concentrations, the mixture separates into two immiscible aqueous phases, a PEG-rich top phase and a salt-rich or second-polymer-rich bottom phase.
The partitioning of a protein between the two phases is a complex process governed by a combination of factors, including the protein's surface properties (such as hydrophobicity and charge), size, and the physicochemical properties of the ATPS (such as the polymer molecular weight, salt type and concentration, pH, and temperature). nih.govnih.gov Hydrophobicity is often a primary determinant of protein partitioning. mdpi.com Non-ionic surfactants like this compound can be included in these systems to further modulate the partitioning behavior, often by influencing the hydrophobicity of the phases or by forming micelles that can selectively solubilize certain proteins.
The effectiveness of a separation is quantified by the partition coefficient (K), defined as the ratio of the protein's concentration in the top phase to its concentration in the bottom phase. mdpi.com While specific partitioning data for this compound in an ATPS was not found in the searched literature, data from analogous PEG-salt systems demonstrate the principles. For example, in a PEG 2000-sodium sulphate system used for the recovery of fish proteins, the partition coefficient was shown to increase with PEG concentration, indicating a preferential movement of the proteins into the PEG-rich phase. nih.gov
Table 3: Representative Partition Coefficients of Fish Proteins in a PEG-Sodium Sulphate ATPS at pH 5
| PEG 2000 Conc. (% w/w) | Sodium Sulphate Conc. (% w/w) | Partition Coefficient (K) |
|---|---|---|
| 12.5 | 22.5 | 1.70 |
| 15.0 | 22.5 | 2.05 |
| 17.5 | 22.5 | 2.30 |
This table presents data from a study by Saravanan et al. on a PEG 2000-sodium sulphate system as a representative example of protein partitioning in a PEG-based ATPS. nih.gov
Advanced Materials Science and Engineering Applications of Poly Ethylene Glycol Monohexadecyl Ether
Nanomaterial Synthesis and Colloidal Dispersion Stability
The dual hydrophilic-lipophilic character of pentaethylene glycol monohexadecyl ether makes it a valuable tool in the bottom-up fabrication of nanomaterials and in ensuring the stability of colloidal systems. It functions by positioning itself at interfaces, thereby mediating interactions between different phases.
Surfactant-templated synthesis is a powerful method for creating nanostructured materials with controlled morphologies and properties. google.com This process relies on the self-assembly of surfactant molecules into ordered structures, such as micelles or liquid crystals, which then act as templates to guide the formation of an inorganic material. harvard.edu Non-ionic surfactants are particularly useful in this context due to their relative insensitivity to pH and ionic strength. wur.nl
The mechanism involves the surfactant forming micelles in a solution, around which inorganic precursors hydrolyze and condense. harvard.edu The size and shape of the resulting nanoparticles are influenced by the surfactant's properties, such as the size of its headgroup and the length of its alkyl chain. researchgate.netrsc.org Although great progress has been made in the synthesis of metal nanoparticles, achieving good repeatability remains challenging, in part because the precise role of many surfactants is still unclear. rsc.org While this compound is listed as a potential non-ionic surfactant in various compositions, specific research detailing its use as a primary template for generating novel inorganic nanostructures is not extensively documented in publicly available literature. google.comgoogle.comepo.org However, its fundamental amphiphilic properties make it a candidate for such processes, where the hydrophilic ethylene (B1197577) glycol units would interface with aqueous precursors and the hydrophobic hexadecyl chains would form the core of the templating micelle.
The stability of particulate suspensions is critical for numerous applications, preventing particles from agglomerating and settling. nih.gov this compound can act as a stabilizer for nanoparticles in aqueous and non-aqueous systems. google.comnih.gov When adsorbed onto the surface of a particle, the hydrophobic hexadecyl tail anchors to the particle while the hydrophilic pentaethylene glycol chains extend into the surrounding liquid. This creates a steric barrier—a physical, solvated layer—that prevents particles from approaching each other too closely, thus averting aggregation and ensuring colloidal stability. nih.govresearchgate.net
This stabilizing layer is crucial for developing functional coated nanoparticles. google.com The hydrophilic moiety can increase the water solubility of coated nanoparticles and can form a protective barrier that prevents charged species from interacting with the nanoparticle core. google.com In addition to providing stability, surfactants play a key role in controlling the nucleation and growth processes during nanoparticle synthesis. nih.gov The nature of the adsorbed surfactant film is a key factor in determining the final particle size and polydispersity. mdpi.com By modulating the surfactant concentration and type, the growth of nanoparticles can be precisely managed.
Table 1: Influence of Surfactant Properties on Nanoparticle Characteristics
| Surfactant Parameter | Influence on Nanoparticle Outcome | Rationale |
| Chain Length (Hydrophobe) | Affects micelle size and curvature | Longer chains, like the C16 in monohexadecyl ether, can form larger micelles, potentially templating larger nanoparticles. |
| Head Group Size (Hydrophile) | Determines steric barrier thickness | The pentaethylene glycol head provides a significant hydration layer, offering effective steric stabilization in aqueous media. nih.gov |
| Concentration | Influences nucleation and growth rates | Higher concentrations can lead to smaller particles by providing more nucleation sites and limiting precursor availability for each particle. |
| Film Flexibility | Can determine particle structure (e.g., alloy vs. core-shell) | The flexibility of the surfactant film at the interface can influence how different materials deposit during synthesis. mdpi.com |
Surface Modification and Functional Coating Technologies
The ability of this compound to adsorb onto surfaces allows for the precise engineering of interfacial properties. This is leveraged in technologies aimed at altering wettability and preventing biological fouling.
Many common polymers are hydrophobic, which can be undesirable for certain applications where wettability and moisture interaction are required. Surface modification using surfactants like this compound provides a method to render these surfaces hydrophilic. A notable application is in the treatment of synthetic turf fields, which often use infill materials with hydrophobic surfaces that lead to poor water retention and high surface temperatures. googleapis.com
Table 2: Effects of Surface Modification of a Hydrophobic Polymer with this compound
| Property | Before Modification | After Modification | Mechanism of Action |
| Surface Character | Hydrophobic | Hydrophilic | Adsorption of surfactant with hydrophilic head groups oriented outwards. googleapis.com |
| Water Contact Angle | High | Low | The hydrophilic ethylene glycol chains lower the interfacial tension with water. |
| Moisture Retention | Low | High | Enhanced capillary action and water holding in porous structures. googleapis.com |
| Application Example | Untreated synthetic turf infill | Coated synthetic turf infill | Improved evaporative cooling and wetting characteristics. googleapis.com |
Biofouling—the unwanted accumulation of microorganisms, plants, or algae on wetted surfaces—is a significant problem in marine environments, medical devices, and industrial processes. rsc.org Surfaces coated with polyethylene (B3416737) glycol (PEG) and related polymers are known to be highly effective at resisting biofouling. The anti-fouling mechanism is attributed to the formation of a tightly bound layer of water molecules around the PEG chains, creating a hydration barrier. This barrier sterically repels the adsorption of proteins, which is the crucial first step in the biofouling cascade.
This compound, with its PEG-based hydrophilic head, is structurally suited for creating such bio-inert surfaces. When it adsorbs onto a material, the flexible, hydrophilic pentaethylene glycol chains extend into the water, creating the protein-resistant hydration layer. While specific studies focusing solely on this compound for anti-fouling coatings are not widely reported, the principle is well-established for a vast range of PEG-containing molecules. rsc.org These coatings are valued for being non-toxic, relying on a physical repulsion mechanism rather than the release of biocidal compounds.
Environmental and Agri Chemical Research on Poly Ethylene Glycol Monohexadecyl Ether and Analogues
Antimicrobial and Antifungal Efficacy in Agricultural Contexts
Poly(ethylene glycol) monohexadecyl ether and related alcohol ethoxylates (AEOs) have been investigated for their potential as active agents or adjuvants in agricultural applications due to their surfactant properties, which can influence biological activity.
Powdery mildew is a widespread fungal disease affecting a vast number of plant species, caused by obligate biotrophic fungi that colonize the surface of plant tissues. nih.gov Research into the control of this disease has explored the efficacy of various surfactants. While specific studies on pentaethylene glycol monohexadecyl ether are not prevalent, research on its close analogues, particularly those with varying alkyl chain and ethylene (B1197577) oxide lengths, provides significant insight.
In greenhouse evaluations, non-ionic surfactants have demonstrated notable control of cucumber powdery mildew. researchgate.net For instance, a study identified pentaethylene glycol monododecyl ether (C12E5), an analogue of the C16 ether, as highly effective in reducing the development of powdery mildew on cucumber plants, without showing signs of phytotoxicity. researchgate.net This particular surfactant exhibited superior control efficacy compared to the conventional fungicide fenarimol (B1672338) at its recommended rate. researchgate.net The effectiveness of these surfactants is linked to their ability to interact with the fungal structures on the leaf surface.
Further research has shown that polyethylene (B3416737) glycol monohexadecyl ethers with ethylene oxide (EO) contents from 7 to 20 were effective adjuvants for enhancing the uptake of the fungicide dimethomorph (B118703) into cucumber leaves. researchgate.net This suggests a dual role for these compounds: direct antifungal activity and enhancement of the efficacy of other fungicides. Powdery mildew pathogens are known to be inhibited by water, and overhead watering can reduce spore germination; the application of surfactants may amplify this physical disruption. purdue.edu
Efficacy of Selected Alcohol Ethoxylates Against Cucumber Powdery Mildew
| Compound | Observation | Phytotoxicity | Source |
|---|---|---|---|
| Pentaethylene glycol monododecyl ether (C12E5) | Effectively reduced the development of powdery mildew. Provided the best control efficacy among surfactants tested. | Not observed in cucumber plants. | researchgate.net |
| Mixture of Heptaethylene glycol monodecyl ether and Heptaethylene monododecyl ether | Effectively reduced powdery mildew development. | Not specified. | researchgate.net |
| Heptaethylene glycol mono-9-octadecenyl ether | Effectively reduced powdery mildew development. | Not specified. | researchgate.net |
The antimicrobial and antifungal action of alcohol ethoxylates like this compound is primarily attributed to their surfactant nature and ability to interact with and disrupt cellular membranes. nih.gov As amphiphilic molecules, they possess both a hydrophilic (polyethylene glycol) head and a hydrophobic (hexadecyl) tail. This structure allows them to integrate into the lipid bilayers of microbial cell membranes.
The proposed mechanism involves the perturbation of the lipid fraction of the plasma membrane. nih.gov This interference can lead to several critical consequences for the cell:
Altered Membrane Permeability: The insertion of surfactant molecules disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability. nih.gov
Leakage of Intracellular Components: The compromised integrity of the membrane allows for the leakage of essential intracellular materials, such as ions, metabolites, and nucleic acids, which is detrimental to cell viability. nih.gov
Inhibition of Membrane Proteins: Disruption of the lipid environment can inactivate membrane-bound enzymes and transport proteins that are crucial for cellular processes.
Studies on various glycols and ethoxylated surfactants have confirmed these general principles. Concentrated solutions of polyethylene glycol (PEG) have been shown to possess significant antibacterial activity, which is attributed to both the reduction of water activity and a direct action on the bacterial cells, causing clumping and morphological changes. nih.gov The antimicrobial effect of surfactants can be dependent on the specific lipid composition and surface charge of the microbial membranes. nih.gov For example, the outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, can present a barrier to hydrophobic compounds, potentially making them less susceptible than Gram-positive bacteria. nih.gov
Biodegradation Pathways and Environmental Fate of Ethoxylated Surfactants
The environmental fate of alcohol ethoxylates (AEOs), such as this compound, is a critical aspect of their application, with biodegradation being the primary removal mechanism in aquatic and soil environments. Research has identified several key pathways for the aerobic biodegradation of these non-ionic surfactants. nih.govoup.com
The initial point of bacterial attack on an AEO molecule can occur at three locations, leading to distinct degradation pathways:
Central Fission: This is often the most common and predominant pathway. nih.govoup.com It involves the enzymatic cleavage of the ether bond connecting the hydrophobic alkyl chain and the hydrophilic ethoxylate chain. This process results in the formation of a fatty alcohol (in this case, hexadecanol) and a polyethylene glycol (PEG) chain. oup.compjoes.com Both of these intermediates are then typically biodegraded further.
ω-Oxidation of the Hydrophilic Chain: In this pathway, initial bacterial attack occurs at the terminal end of the ethoxylate (hydrophilic) chain. This leads to the formation of alcohol ethoxy carboxylates. oup.com Subsequent degradation can proceed by the shortening of the oxyethylene chain, one unit at a time. nih.gov
ω-Oxidation of the Hydrophobic Chain: This alternative pathway involves the oxidation of the terminal methyl group of the alkyl (hydrophobic) chain. oup.com This process results in the formation of carboxylated AEs, which can then be further metabolized.
Studies using liquid chromatography with mass spectrometry have confirmed these pathways by identifying the intermediate metabolites. nih.govnih.gov For example, the presence of PEGs in significant quantities during biodegradation tests confirms the central fission mechanism. nih.govoup.com The rate and extent of biodegradation can be influenced by the chemical structure of the surfactant, including the length and branching of the alkyl chain and the number of ethylene oxide units. nih.gov Generally, linear AEOs are readily biodegradable. nih.gov
Primary Aerobic Biodegradation Pathways for Alcohol Ethoxylates
| Pathway | Description of Initial Attack | Primary Intermediates Formed | Source |
|---|---|---|---|
| Central Fission | Cleavage of the ether bond between the alkyl and ethoxylate chains. | Fatty Alcohol and Polyethylene Glycol (PEG). | oup.compjoes.com |
| ω-Oxidation of Hydrophile | Oxidation at the terminal carbon of the ethylene oxide (EO) chain. | Alcohol Ethoxy Carboxylates (AECs). | oup.comnih.gov |
| ω-Oxidation of Hydrophobe | Oxidation at the terminal end of the alkyl chain. | Carboxylated Alcohol Ethoxylates. | oup.com |
Application in Enhanced Oil Recovery (EOR) Formulations: Fundamental Principles
Enhanced Oil Recovery (EOR) refers to tertiary methods used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods are no longer efficient. espublisher.comespublisher.com Chemical EOR is a major category of these techniques, which involves injecting substances like surfactants, polymers, and alkaline agents into the reservoir. espublisher.comspringerprofessional.de
Surfactants like this compound play a crucial role in chemical EOR based on a fundamental principle: the reduction of interfacial tension (IFT) between oil and water. google.com Within an oil reservoir, a significant amount of oil remains trapped in the porous rock formations as discontinuous droplets due to high capillary forces. These forces are a direct result of the high IFT between the crude oil (oleaginous phase) and the reservoir brine (aqueous phase).
The role of the injected surfactant is to lower this IFT dramatically. The amphiphilic nature of the surfactant molecule is key to this process. The hydrophobic (lipophilic) hexadecyl tail has an affinity for the oil, while the hydrophilic (hydrophilic) pentaethylene glycol head has an affinity for the water. When a surfactant solution (often called a "surfactant slug") is injected into the reservoir, the surfactant molecules migrate to the oil-water interface. By orienting themselves at this interface, they effectively reduce the IFT.
Future Research Directions and Emerging Trends in Poly Ethylene Glycol Monohexadecyl Ether Research
Rational Design of Derivatized Poly(ethylene glycol) Monohexadecyl Ether for Specific Applications
The future of C16E5 research lies in its targeted chemical modification to create derivatives with precisely tailored properties. Rational design involves the strategic alteration of the molecule's structure to enhance its performance for a specific task. This goes beyond using the molecule in its base form and instead treats it as a scaffold for creating novel functional materials.
Key research efforts are focused on two primary areas of derivatization: modification of the terminal hydroxyl group of the polyethylene (B3416737) glycol chain and alteration of the hydrophobic alkyl chain. By replacing the terminal hydroxyl group with specific functional moieties—such as carboxylates, amines, or targeted ligands—researchers can create C16E5 derivatives that can respond to pH changes, bind to specific biological targets, or covalently link to other molecules to form more complex structures. For instance, a terminal carboxyl group could allow the surfactant to bind to positively charged surfaces or chelate metal ions.
Furthermore, introducing functionalities within the alkyl chain, such as double bonds or aromatic groups, can alter the surfactant's packing parameter and self-assembly behavior, leading to the formation of non-spherical micelles, vesicles, or other complex nanostructures. These rationally designed derivatives are pivotal for developing next-generation emulsifiers, drug delivery vehicles, and agents for surface modification.
| Derivatization Strategy | Target Moiety | Potential Application | Anticipated Outcome |
| Head Group Modification | Terminal Hydroxyl (-OH) | pH-Responsive Systems | Introduction of a carboxyl or amine group for pH-triggered assembly/disassembly. |
| Head Group Modification | Terminal Hydroxyl (-OH) | Targeted Drug Delivery | Attachment of a specific ligand (e.g., folic acid) to target cancer cells. |
| Tail Group Modification | Hexadecyl Chain | Enhanced Stability | Fluorination of the alkyl chain to create oleophobic and hydrophobic properties. |
| Tail Group Modification | Hexadecyl Chain | Polymerizable Surfactants | Introduction of a polymerizable group (e.g., acrylate) to form stable vesicles. |
Integration of Poly(ethylene glycol) Monohexadecyl Ether in Multifunctional Hybrid Systems
An important emerging trend is the incorporation of C16E5 as a critical component in complex, multifunctional hybrid systems. These systems combine the properties of different materials, such as liposomes and inorganic nanoparticles, to achieve functionalities that are not possible with a single component. thno.org In this context, C16E5 and similar surfactants act as stabilizing agents, linkers, or phase-transfer agents.
One of the most promising areas is the development of liposome-nanoparticle hybrids for theranostics—a field combining therapeutics and diagnostics. nih.gov For example, gold or iron oxide nanoparticles can be integrated into the structure of liposomes. nih.gov Surfactants like C16E5 can be used to stabilize these nanoparticles and facilitate their incorporation within the lipid bilayer of the liposome (B1194612) or tether them to the surface. mdpi.com Such hybrid systems can offer simultaneous capabilities, such as magnetic resonance imaging (MRI) contrast enhancement from the nanoparticle component and drug delivery from the liposomal component. nih.gov The PEG chain of C16E5 provides steric stabilization, preventing the aggregation of nanoparticles and enhancing the circulation time of the entire hybrid system in biological environments. mdpi.com
Future research will focus on controlling the spatial arrangement of components within these hybrids and triggering specific responses, such as light-controlled drug release from a liposome-gold nanoparticle system. thno.orgmdpi.com
| Hybrid System Type | Components | Function of PEG-Alkyl Ether | Emerging Application |
| Liposome-Nanoparticle Hybrid | Lipids, Gold Nanoparticles (AuNPs) | Steric stabilization of AuNPs, prevention of aggregation, surface functionalization. mdpi.com | Photothermal therapy, triggered drug release. thno.orgmdpi.com |
| Magnetoliposomes | Lipids, Iron Oxide Nanoparticles (SPIONs) | Stabilizes SPIONs within the liposome core or bilayer. | MRI contrast enhancement, targeted delivery via magnetic fields. nih.gov |
| Micelle-Quantum Dot Hybrid | C16E5, Quantum Dots (QDs) | Encapsulation and solubilization of hydrophobic QDs in aqueous media. | Bio-imaging and cellular tracking. |
| Polymer-Surfactant Composites | Poly(methyl methacrylate), C16E5 | Surface modification of the polymer, control of wetting and adhesion. manchester.ac.uk | Advanced coatings, biocompatible material surfaces. |
Advanced Computational Modeling for Predictive Material Design and Performance
The development of novel materials based on C16E5 is being accelerated by the use of advanced computational modeling. Techniques like molecular dynamics (MD) simulations allow researchers to predict the behavior of these surfactants at the atomic level, providing insights that are often difficult to obtain through experiments alone. utexas.edu This computational approach enables the rapid screening of potential derivative structures and formulations before committing to costly and time-consuming laboratory synthesis. utexas.edu
MD simulations can be used to predict fundamental properties of C16E5, such as its critical micelle concentration (CMC), the size and shape of its aggregates in solution, and its interaction with biological membranes. nih.gov For instance, simulations can reveal how C16E5 molecules insert into a lipid bilayer, which is crucial for understanding their role in drug delivery and their biological interactions. nih.gov Furthermore, computational models can predict the mechanical properties of hydrogels and other materials incorporating PEG-based surfactants. utexas.edu By simulating the interactions between the surfactant and a polymer matrix, researchers can design materials with specific stiffness or viscosity. mdpi.com
Future work in this area will involve the development of more accurate force fields for PEGylated molecules and the use of machine learning algorithms to analyze simulation data, leading to faster and more reliable predictions of material performance. Steered molecular dynamics can also be used to understand the binding and unbinding pathways of substrates or drugs from surfactant micelles. youtube.com
| Computational Technique | Predicted Property for C16E5 | Significance for Material Design |
| All-Atom Molecular Dynamics (MD) | Self-assembly into micelles, vesicle formation, aggregation number. mdpi.com | Predicts the structure of nanocarriers for drug delivery. |
| Coarse-Grained MD | Phase behavior of surfactant-water systems, interaction with large polymers. | Enables simulation of larger systems over longer timescales to observe complex phenomena. |
| Steered Molecular Dynamics (SMD) | Free energy of binding for encapsulated molecules, pathways for drug release. youtube.com | Informs the design of controlled-release formulations. |
| Quantum Mechanics (QM/MM) | Electronic properties, reaction mechanisms for derivatization. youtube.com | Provides high-accuracy data for parameterizing classical force fields and understanding chemical reactions. |
Interdisciplinary Approaches to Unravel Complex Biological and Environmental Interactions
Understanding the full lifecycle and impact of C16E5 requires a deeply interdisciplinary approach, bridging chemistry, materials science, biology, and environmental science. researchgate.netnih.gov While the surfactant is designed for specific applications, its interactions with complex biological systems and its ultimate environmental fate are critical considerations for sustainable technology.
Biologically, research must move beyond simple toxicity assays to a mechanistic understanding of how C16E5 interacts with cellular components. Collaboration with cell biologists and biochemists is essential to study how the surfactant affects the integrity of cell membranes, the function of membrane proteins, and intracellular signaling pathways.
Environmentally, the fate of C16E5 after its use is a key question. Interdisciplinary studies involving environmental chemists and microbiologists are needed to investigate its biodegradability, its potential to accumulate in ecosystems, and its interaction with other environmental components like microplastics. manchester.ac.ukcapes.gov.br For example, studies on the adsorption of similar surfactants onto polymer surfaces like poly(methyl methacrylate) (PMMA) provide a starting point for understanding how these molecules might interact with plastic pollutants in aquatic environments. manchester.ac.ukcapes.gov.brsurrey.ac.uk Combining experimental data with environmental modeling will be crucial for assessing any long-term ecological impact. nih.gov This holistic view, from molecular design to environmental footprint, represents the frontier of responsible materials science research.
Q & A
Q. What are the optimal synthetic routes for Pentaethylene glycol monohexadecyl ether, and how can reaction conditions be controlled to achieve high purity?
The synthesis typically involves ethoxylation of hexadecanol with ethylene oxide. Critical parameters include reaction temperature (maintained at 120–150°C), catalyst selection (e.g., alkali hydroxides), and precise control of ethylene oxide addition rates to minimize byproducts like poly-dispersed ethers . Post-synthesis purification via column chromatography or recrystallization improves purity. Characterization using NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry (MS) is essential to confirm structural integrity and quantify impurities .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR identifies ethylene oxide repeat units (δ 3.5–3.7 ppm) and hexadecyl chain protons (δ 0.8–1.5 ppm). <sup>13</sup>C NMR confirms ether linkages (C-O-C at 70–75 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF validates molecular weight (e.g., m/z 556.99 for C28H58O6) and detects oligomer distributions .
- Reverse-Phase HPLC: Separates homologs and quantifies purity using C18 columns with evaporative light scattering detection (ELSD) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Engineering Controls: Use fume hoods for volatile steps and ensure accessible safety showers/eye wash stations .
- Personal Protective Equipment (PPE): Wear impervious gloves (nitrile), safety goggles, and lab coats. Respiratory protection (N95 masks) is advised for aerosol-generating steps .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does this compound influence the stability of lipid bilayers in molecular dynamics (MD) simulations?
MD simulations using software like GROMACS or AMBER can model its insertion into lipid bilayers (e.g., DPPC). Parameters include:
- Force Fields: Use lipid-compatible force fields (e.g., CHARMM36 or Martini).
- Thermostat Coupling: Apply the Berendsen thermostat to maintain constant temperature (310 K) and assess bilayer rigidity via area-per-lipid measurements .
- Critical Micelle Concentration (CMC): Experimentally validate CMC using surface tension or fluorescence assays to correlate with simulation outcomes .
Q. How can researchers resolve contradictions in cytotoxicity data across studies involving this compound?
- Standardized Assays: Use ISO 10993-5 guidelines for in vitro cytotoxicity (e.g., MTT assay on HepG2 cells) with controlled concentrations (0.1–100 µM) .
- Batch Variability: Characterize purity across batches via HPLC and compare cytotoxicity profiles .
- Mechanistic Studies: Employ transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress) affected by impurities or degradation products .
Q. What experimental strategies are used to assess its impact on protein aggregation in biophysical assays?
- Circular Dichroism (CD): Monitor α-helix/β-sheet transitions in proteins (e.g., lysozyme) at varying surfactant concentrations .
- Dynamic Light Scattering (DLS): Measure hydrodynamic radius changes to quantify aggregation suppression/enhancement .
- Isothermal Titration Calorimetry (ITC): Determine binding thermodynamics between the surfactant and amyloid-β peptides .
Q. How to design experiments to study its role in drug delivery nanocarriers?
- Nanoparticle Formulation: Prepare micelles via solvent evaporation, optimizing drug-surfactant ratios (e.g., 1:5–1:10 w/w) .
- In Vivo Pharmacokinetics:** Radiolabel the surfactant (e.g., <sup>14</sup>C) to track biodistribution in rodent models .
- Stability Testing: Use accelerated stability protocols (40°C/75% RH for 6 months) to assess micelle integrity via TEM and drug release profiles .
Q. What computational models predict its behavior in aqueous solutions under varying temperatures?
- Coarse-Grained MD: Simulate self-assembly into micelles using MARTINI force fields, varying temperature (25–50°C) to study aggregation kinetics .
- Quantitative Structure-Property Relationship (QSPR): Develop models correlating ethylene oxide units (n=5) with solubility parameters (log P) .
- Free Energy Calculations: Use umbrella sampling to determine Gibbs free energy of micellization at different ionic strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
